molecular formula C18H19NO2 B10794482 1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol

1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol

Cat. No.: B10794482
M. Wt: 281.3 g/mol
InChI Key: KAUFSVBKTMJNMB-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol is a complex organic compound with a unique structure that includes both nitrogen and oxygen heteroatoms. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol typically involves multi-step organic reactionsCommon reagents used in the synthesis include hydrazine, acetic acid, and hydrochloric acid under reflux conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to have binding affinity for dopamine receptors, which could explain some of its potential neurological effects .

Comparison with Similar Compounds

1-Ethyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-5-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

11-ethyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-16-ol

InChI

InChI=1S/C18H19NO2/c1-2-19-8-7-13-9-14(20)11-17-18(13)15(19)10-12-5-3-4-6-16(12)21-17/h3-6,9,11,15,20H,2,7-8,10H2,1H3

InChI Key

KAUFSVBKTMJNMB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C3C1CC4=CC=CC=C4OC3=CC(=C2)O

Origin of Product

United States

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